
2-(2,2-Dichlorocyclopropyl)ethan-1-amine
Description
2-(2,2-Dichlorocyclopropyl)ethan-1-amine is a halogenated cyclopropane derivative featuring a primary amine group attached to a dichlorocyclopropyl moiety. The dichlorocyclopropyl group enhances lipophilicity and reactivity due to ring strain and electron-withdrawing effects of chlorine atoms, making it a valuable scaffold for drug design .
Properties
Molecular Formula |
C5H9Cl2N |
---|---|
Molecular Weight |
154.03 g/mol |
IUPAC Name |
2-(2,2-dichlorocyclopropyl)ethanamine |
InChI |
InChI=1S/C5H9Cl2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2 |
InChI Key |
DQYYLSNTRCSJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CCN |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation with Dichloro Substitution
The 2,2-dichlorocyclopropyl moiety is typically prepared via cyclopropanation reactions involving dichlorocarbene intermediates or by functional group transformations on preformed cyclopropane derivatives.
Dichlorocyclopropane Synthesis: Dichlorocyclopropanes can be synthesized by reacting alkenes with dichlorocarbene generated in situ from chloroform and a strong base or via halogenation of cyclopropyl precursors.
Functionalization of Cyclopropane: Introduction of the ethanamine chain is achieved by nucleophilic substitution or by ring-opening and subsequent amination strategies.
Introduction of the Ethan-1-amine Side Chain
The amine group is introduced by various methods, including:
Curtius Rearrangement: Starting from a carboxylic acid precursor of the ethanamine side chain, conversion to an acyl azide followed by thermolysis yields the primary amine. This method is efficient for synthesizing primary amines from carboxylic acids, as detailed in organic synthesis literature.
Nucleophilic Substitution: Halogenated ethanes (e.g., 2-chloroethyl derivatives) can be reacted with ammonia or amine sources to substitute the halogen with an amino group.
Reductive Amination: Ketones or aldehydes with the appropriate side chain can be converted to amines via reductive amination using ammonia or amine donors under catalytic or enzymatic conditions.
Representative Synthetic Route
A plausible synthetic route involves:
Preparation of 2,2-Dichlorocyclopropylacetate or Acid: Starting from an appropriate alkene, dichlorocyclopropanation is performed to yield 2,2-dichlorocyclopropyl derivatives bearing a carboxyl group.
Conversion to Acid Chloride: The carboxylic acid is converted to the acid chloride using reagents like thionyl chloride (SOCl₂).
Curtius Rearrangement: The acid chloride is reacted with sodium azide to form the acyl azide, which upon heating rearranges to the isocyanate intermediate and subsequently hydrolyzes to the primary amine, yielding this compound.
Detailed Experimental Data and Conditions
Curtius Rearrangement Conditions
Step | Reagents/Conditions | Notes |
---|---|---|
Acid chloride formation | Thionyl chloride (SOCl₂), RT | Converts acid to acid chloride |
Acyl azide formation | Sodium azide (NaN₃), aqueous media | Nucleophilic substitution on acid chloride |
Rearrangement | Heat (e.g., 80–120 °C) | Loss of N₂, formation of isocyanate |
Hydrolysis | Water or aqueous workup | Converts isocyanate to primary amine |
This sequence efficiently converts carboxylic acids into primary amines, suitable for the ethanamine side chain in the target compound.
Comparative Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|---|
Curtius Rearrangement | 2-(2,2-Dichlorocyclopropyl)acetic acid | SOCl₂, NaN₃, heat, aqueous workup | High yield, straightforward | Requires handling azides, heat |
Nucleophilic Substitution | 2-(2,2-Dichlorocyclopropyl)ethyl halide | NH₃ or amine source, base | Simple, direct | Halide availability, side reactions |
Reductive Amination | 2-(2,2-Dichlorocyclopropyl)acetaldehyde or ketone | Ammonia, reducing agent, catalyst | Stereoselective, mild conditions | Requires precursor ketone/aldehyde |
Photoredox Catalysis (Conceptual) | Cyclopropyl alkenes or derivatives | TMSN₃, Eosin Y, blue LED, inert atmosphere | Mild, selective, green chemistry | Limited substrate scope, scale-up |
Research Findings and Insights
The Curtius rearrangement remains a classical and reliable method for primary amine synthesis from carboxylic acids, applicable to cyclopropyl derivatives with halogen substituents.
Protein engineering and biocatalysis approaches, such as transaminase-mediated amination, offer promising routes for chiral amine synthesis, though specific application to dichlorocyclopropyl ethanamines is yet to be reported.
Photoredox catalysis enables radical azidation and amination under mild conditions, which may be adapted for cyclopropyl substrates, potentially improving functional group tolerance and environmental footprint.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichlorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
2-(2,2-Dichlorocyclopropyl)ethan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Dichlorocyclopropyl-Containing Amines
- N-Benzyl-1-(2,2-dichlorocyclopropyl)methylamine (Compound 1) :
Synthesized via alkylation of dichlorocyclopropane derivatives, this tertiary amine serves as a precursor for compounds with γ-dichlorocyclopropyl fragments. Yields exceed 60% under optimized conditions (DMSO, 70°C), demonstrating efficient synthetic routes for dichlorocyclopropyl amines . - Ciprofibrate (2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid): A hypolipidemic drug acting as a PPARα agonist, Ciprofibrate shares the dichlorocyclopropyl group but replaces the amine with a carboxylic acid. This structural difference alters its biological activity, targeting lipid metabolism rather than amine-mediated pathways .
Non-Halogenated Cyclopropyl Amines
- Applications include kinase inhibition and agrochemical research .
Ethan-1-amine Derivatives with Diverse Substituents
- 2-(5-Chlorothiophen-2-yl)ethan-1-amine (MW 161.65) :
Incorporates a chlorothiophene ring, enhancing π-π stacking interactions in receptor binding. Used in organic electronics and as a ligand in catalysis .
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
2-(2,2-Dichlorocyclopropyl)ethan-1-amine* | C₅H₈Cl₂N | 157.03 | Primary amine, dichlorocyclopropyl |
Ciprofibrate | C₁₃H₁₄Cl₂O₃ | 289.15 | Carboxylic acid, phenoxy-dichlorocyclopropyl |
2-(5-Chlorothiophen-2-yl)ethan-1-amine | C₆H₈ClNS | 161.65 | Chlorothiophene, primary amine |
N-Benzyl-1-(2,2-dichlorocyclopropyl)methylamine | C₁₁H₁₃Cl₂N | 230.14 | Tertiary amine, benzyl substitution |
*Inferred from structural analogs.
Key Observations:
- Lipophilicity: Dichlorocyclopropyl groups increase logP values compared to non-halogenated analogs, enhancing membrane permeability .
- Reactivity : The strained cyclopropane ring and electron-withdrawing Cl atoms facilitate nucleophilic substitution or ring-opening reactions, useful in prodrug design .
Biological Activity
2-(2,2-Dichlorocyclopropyl)ethan-1-amine, also known as (1R)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine, is a compound of significant interest due to its unique structural features and potential biological activities. With a molecular formula of C_5H_8Cl_2N and a molecular weight of 190.49 g/mol, this compound has been studied for its interactions with various biological targets, particularly in the context of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a dichlorocyclopropyl group attached to an ethanamine backbone. This configuration provides distinct steric and electronic characteristics that influence its reactivity and interactions with biological systems. The presence of the dichlorocyclopropyl moiety is crucial for its binding affinity and selectivity towards specific molecular targets, such as neurotransmitter receptors and enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound may modulate enzyme activity or receptor binding through conformational changes induced by its unique structure. These interactions can lead to downstream effects on cellular signaling pathways, particularly those related to mood regulation and cognitive function.
Potential Therapeutic Applications
The compound has shown potential in various therapeutic applications, including:
- Neurotransmitter Modulation : Similar to other amines, it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs may inhibit tumor growth in various cancer models . The mechanisms often involve metabolic modulation targeting pathways like the Warburg effect.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological activity profile:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
(S)-1-((S)-2,2-Dichlorocyclopropyl)ethan-1-amine | Enantiomer of original compound | Similar but different activity profile | Different stereochemistry affects binding properties |
Ephedrine derivatives | Similar amine structure | Stimulant effects; used in respiratory treatments | Varying substituents alter pharmacodynamics |
2-(Chloroethyl)ethanamine | Lacks cyclopropyl group | Less versatile in reactivity | Absence of cyclopropyl limits application scope |
3-(Dichloromethyl)cyclobutanamine | Contains a cyclobutane instead of cyclopropane | Potentially different activity due to ring size | Ring size influences reactivity and selectivity |
In Vitro Studies
In vitro studies have highlighted the compound's potential in modulating cell viability across various cancer cell lines. For instance, research on similar dichloro compounds has shown minimal cytotoxicity while still impacting cellular pathways associated with tumor growth .
In Vivo Studies
In vivo studies using animal models have demonstrated the effectiveness of related compounds in inhibiting tumor growth. For example, two promising analogs were shown to significantly reduce U87 glioblastoma tumor growth without causing substantial toxicity . These findings suggest that this compound may have similar therapeutic potentials.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
- Receptor Interaction : Modulating neurotransmitter receptors which could influence mood and cognitive functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.